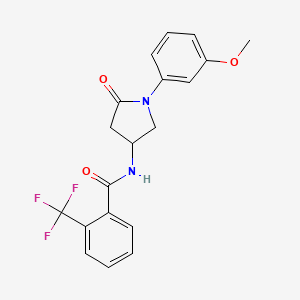

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

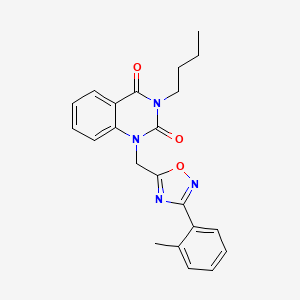

“N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide” is a chemical compound with the linear formula C15H12F3NO2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of compounds containing the trifluoromethoxy group, like the one , is a substantial challenge . A practical method involves nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method operates under mild reaction conditions and doesn’t require silver .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidinone ring attached to a methoxyphenyl group and a trifluoromethylbenzamide group . The trifluoromethoxy group is known for its electron-withdrawing effects and high lipophilicity .Chemical Reactions Analysis

The trifluoromethoxylation reaction is a key process in the synthesis of this compound . The trifluoromethoxylation reagent TFBO can release CF3O− species in the presence of a base . This method has broad scope and good functional group compatibility .Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.264 . Other physical and chemical properties are not explicitly mentioned in the retrieved documents.Wissenschaftliche Forschungsanwendungen

Discovery of Histone Deacetylase Inhibitors

Compounds similar to N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-(trifluoromethyl)benzamide have been explored for their potential as histone deacetylase (HDAC) inhibitors. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was discovered as an orally active isotype-selective HDAC inhibitor, showing promise for cancer therapy due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Electrophoretic Separation Techniques

Research into nonaqueous capillary electrophoretic separation techniques for imatinib mesylate and related substances has been conducted, indicating the utility of certain benzamide derivatives in the quality control of pharmaceutical compounds (Ye et al., 2012).

Inhibitors of the Met Kinase Superfamily

Substituted benzamides have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant antitumor activity in vivo. This research highlights the potential therapeutic applications of such compounds in treating cancers dependent on Met kinase signaling (Schroeder et al., 2009).

Anticancer Evaluation of Benzamide Derivatives

A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and tested for their anticancer activity against several human cancer cell lines, showcasing the broad potential of benzamide derivatives in cancer treatment (Mohan et al., 2021).

Synthesis and Characterization of Polyimides

Research into the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain indicates the relevance of such compounds in materials science, particularly for their solubility and thermal properties (Liu et al., 2002).

Safety and Hazards

Wirkmechanismus

Mode of Action

It contains structural elements of indole and pyrrolidine , which are known to interact with various receptors and enzymes, influencing cellular processes .

Biochemical Pathways

Derivatives of indole and pyrrolidine, which are structural components of this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of the pyrrolidine ring in the structure may contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Result of Action

Based on the known biological activities of indole and pyrrolidine derivatives , it can be hypothesized that this compound may have a broad spectrum of biological activities.

Eigenschaften

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N2O3/c1-27-14-6-4-5-13(10-14)24-11-12(9-17(24)25)23-18(26)15-7-2-3-8-16(15)19(20,21)22/h2-8,10,12H,9,11H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHOZFOBEFSOJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)

![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)

![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)

![3-[6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2394514.png)

![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394516.png)

![(5-Bromopyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2394517.png)

![N-(4-bromophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394519.png)

![5-bromo-2-chloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2394524.png)